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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350 Get Quote

This document provides a detailed protocol for the covalent labeling of proteins using AF 555
carboxylic acid. This method is designed for researchers, scientists, and drug development

professionals who need to conjugate a fluorescent dye to a protein via primary amine groups,

particularly when a pre-activated succinimidyl ester (NHS ester) of the dye is not used.

Introduction
Fluorescent labeling of proteins is a cornerstone technique for studying protein localization,

interaction, and function.[1][2] While N-hydroxysuccinimide (NHS) esters are commonly used

for their direct reactivity towards primary amines, situations may arise where a carboxylic acid

version of a dye, such as AF 555 carboxylic acid, is employed.[3][4][5] This requires a two-

step chemical activation process to facilitate the formation of a stable amide bond between the

dye and the protein.[6][7]

The protocol described herein utilizes carbodiimide chemistry, specifically 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-

hydroxysulfosuccinimide (Sulfo-NHS), to activate the carboxylic acid group of AF 555.[6] The

activated dye then efficiently reacts with primary amines (the ε-amino group of lysine residues

and the N-terminus) on the target protein.[2][8][9]

Principle of the Reaction
The labeling process involves two main stages:
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Activation of AF 555 Carboxylic Acid: EDC reacts with the carboxylic acid group of the AF

555 dye to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable

in aqueous solutions and prone to hydrolysis.[7]

Amine Coupling: The addition of Sulfo-NHS stabilizes the active intermediate by converting it

into a more stable, amine-reactive Sulfo-NHS ester.[6][10] This Sulfo-NHS ester is less

susceptible to hydrolysis and reacts efficiently with primary amines on the protein at a

physiological to slightly basic pH, forming a stable amide bond and releasing Sulfo-NHS.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful labeling of

proteins with AF 555 carboxylic acid using EDC and Sulfo-NHS. These values are starting

points and may require optimization for specific proteins and applications.
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Parameter
Recommended
Value/Range

Notes

Molar Ratios

AF 555 : Protein 10:1 to 20:1

A higher ratio may be needed

for dilute protein solutions.[11]

[12]

EDC : AF 555 2:1 to 10:1
A molar excess of EDC is

required to drive the reaction.

Sulfo-NHS : EDC 2:1 to 5:1

Sulfo-NHS improves the

efficiency and stability of the

reaction.[6][10]

Reaction Conditions

Activation pH 4.5 - 6.0

This pH range is optimal for

the EDC/Sulfo-NHS activation

step.[13]

Conjugation pH 7.2 - 8.5

This pH range is optimal for

the reaction of the activated

dye with primary amines.[2][4]

[5]

Reaction Time
2 - 4 hours at room

temperature

Longer incubation times (e.g.,

overnight at 4°C) can also be

effective.[5]

Protein Concentration > 2 mg/mL

Higher protein concentrations

generally lead to better

labeling efficiency.[12][14]

Experimental Protocol
This protocol describes the labeling of a generic IgG antibody but can be adapted for other

proteins.
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Materials and Reagents
Protein to be labeled (e.g., IgG antibody)

AF 555 Carboxylic Acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium

bicarbonate, pH 8.3[12]

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification column (e.g., Sephadex G-25) for separating the labeled protein from unreacted

dye.[9]

Reagent Preparation
Protein Solution:

Prepare the protein solution at a concentration of 2-10 mg/mL in the Conjugation Buffer.

Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.[9][14] If

necessary, perform a buffer exchange using dialysis or a desalting column.

AF 555 Carboxylic Acid Stock Solution:

Prepare a 10 mg/mL stock solution of AF 555 carboxylic acid in anhydrous DMF or

DMSO.

EDC and Sulfo-NHS Solutions:
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Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before

use, as they are moisture-sensitive.

Labeling Procedure
This is a two-step protocol that involves the activation of the dye followed by conjugation to the

protein.

Step 1: Activation of AF 555 Carboxylic Acid

In a microcentrifuge tube, combine the desired molar excess of AF 555 carboxylic acid
stock solution with the appropriate amounts of freshly prepared EDC and Sulfo-NHS

solutions in Activation Buffer.

Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the

formation of the Sulfo-NHS ester of AF 555.

Step 2: Conjugation to the Protein

Add the activated AF 555 solution from Step 1 to the protein solution.

Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of a suitable base

if necessary.

Incubate the reaction for 2-4 hours at room temperature, protected from light. Gentle mixing

during incubation is recommended.

Step 3: Quenching the Reaction

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

Incubate for 15-30 minutes at room temperature to quench any unreacted dye.

Purification of the Labeled Protein
Separate the labeled protein from the unreacted dye and reaction byproducts using a gel

filtration column (e.g., Sephadex G-25) equilibrated with PBS.[9]
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Collect the fractions containing the labeled protein, which will be the first colored fractions to

elute from the column.

Pool the fractions containing the labeled protein.

Storage of the Labeled Protein
Store the purified labeled protein at 4°C, protected from light.[14]

For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and

store at -20°C, or aliquot and freeze at -80°C.[15] Avoid repeated freeze-thaw cycles.[14]

Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protein labeling protocol.
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Caption: Workflow for protein labeling with AF 555 carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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